

# Western blot protocol for detecting pERK changes with MRTX0902 treatment

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# Application Notes and Protocols Detection of pERK Modulation by MRTX0902 Treatment Using Western Blot Analysis

Audience: Researchers, scientists, and drug development professionals.

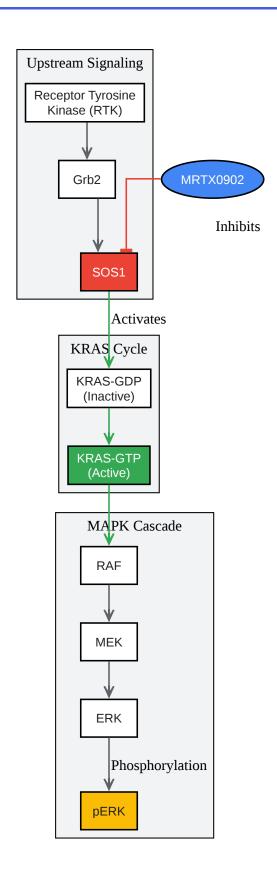
#### Introduction:

MRTX0902 is a selective and orally bioavailable inhibitor of the Son of Sevenless homolog 1 (SOS1) protein-protein interaction with KRAS.[1][2] SOS1 is a guanine nucleotide exchange factor (GEF) that facilitates the conversion of KRAS from its inactive GDP-bound state to its active GTP-bound state.[3][4] By inhibiting the SOS1:KRAS interaction, MRTX0902 prevents KRAS activation, leading to the downregulation of downstream signaling pathways, including the MAPK/ERK pathway.[2][3][5] Phosphorylated ERK (pERK) is a key biomarker for the activity of the MAPK pathway.[5][6] This protocol details the use of Western blotting to detect and quantify changes in pERK levels in cancer cell lines following treatment with MRTX0902.

#### Signaling Pathway:

MRTX0902 acts as an inhibitor of SOS1, which is a critical activator of KRAS. Inhibition of SOS1 leads to a decrease in the active, GTP-bound form of KRAS. This, in turn, reduces the activation of the downstream MAPK signaling cascade, ultimately resulting in decreased phosphorylation of ERK.





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Caption: **MRTX0902** inhibits SOS1, blocking KRAS activation and downstream pERK signaling.

# **Experimental Protocol**

This protocol provides a general framework for the treatment of cells with **MRTX0902** and subsequent analysis of pERK levels by Western blot. Optimization of conditions such as cell seeding density, **MRTX0902** concentration, and incubation time may be required for specific cell lines and experimental goals.

**Experimental Workflow:** 



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Caption: Workflow for Western blot analysis of pERK changes after **MRTX0902** treatment.

#### Materials:

- Cell Lines: Cancer cell lines with mutations in the KRAS-MAPK pathway (e.g., MIA PaCa-2, NCI-H1435, LN229).
- MRTX0902: Stock solution in DMSO.
- Cell Culture Medium and Reagents: As required for the specific cell line.
- Phosphate-Buffered Saline (PBS): Ice-cold.
- Lysis Buffer: RIPA buffer (25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with fresh protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 mM Na3VO4, and 1X Protease Inhibitor Cocktail).[7]



- Protein Assay Kit: BCA or equivalent.
- SDS-PAGE Gels and Buffers.
- PVDF or Nitrocellulose Membranes.
- Transfer Buffer.
- Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
- Primary Antibodies:
  - Rabbit anti-pERK1/2 (Thr202/Tyr204)
  - Rabbit or Mouse anti-ERK1/2
  - Loading control antibody (e.g., anti-GAPDH, anti-β-actin)
- Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.
- · Chemiluminescent Substrate.
- Imaging System: Chemiluminescence imager.

#### Procedure:

- Cell Seeding and Treatment:
  - Seed cells in 6-well plates or 10-cm dishes at a density that will result in 70-80% confluency at the time of harvest.
  - 2. Allow cells to adhere overnight.
  - 3. Treat cells with the desired concentrations of MRTX0902 (e.g., 0-10 μM) for the specified time (e.g., 30 minutes to 6 hours).[1] Include a vehicle control (DMSO).
- Cell Lysis and Protein Extraction:[7]



- 1. Aspirate the culture medium and wash the cells once with ice-cold PBS.
- 2. Add an appropriate volume of ice-cold lysis buffer to each well/dish (e.g., 100-150  $\mu$ L for a well in a 6-well plate).
- Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
- 4. Incubate the lysate on ice for 30 minutes with occasional vortexing.
- 5. Centrifuge the lysate at 12,000-16,000 x g for 15-20 minutes at 4°C.[7]
- 6. Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
- Protein Quantification:
  - Determine the protein concentration of each lysate using a BCA protein assay or a similar method.
- Sample Preparation and SDS-PAGE:
  - Normalize the protein concentration of all samples with lysis buffer.
  - 2. Add an equal volume of 2x Laemmli sample buffer to each lysate.
  - 3. Boil the samples at 95-100°C for 5-10 minutes.
  - 4. Load equal amounts of protein (e.g., 20-40 μg) into the wells of an SDS-PAGE gel.
  - 5. Run the gel according to the manufacturer's instructions.
- Protein Transfer:
  - 1. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
- Immunoblotting:
  - 1. Block the membrane with blocking buffer for 1 hour at room temperature.



- 2. Incubate the membrane with the primary antibody against pERK1/2 diluted in blocking buffer overnight at 4°C with gentle agitation.
- 3. Wash the membrane three times for 5-10 minutes each with TBST.
- 4. Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
- 5. Wash the membrane three times for 10 minutes each with TBST.
- Detection and Analysis:
  - Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
  - 2. Capture the chemiluminescent signal using an imaging system.
  - 3. To normalize for protein loading, the membrane can be stripped and re-probed for total ERK and a loading control protein (e.g., GAPDH or β-actin).
  - 4. Quantify the band intensities using densitometry software. Normalize the pERK signal to the total ERK signal and/or the loading control signal.

### **Data Presentation**

The following table summarizes representative quantitative data on the inhibition of pERK by MRTX0902 from preclinical studies.



Cell Line/Model	Treatment	Duration	pERK Inhibition (%)	Reference
NCI-H1435 Xenograft	MRTX0902 25 mg/kg BID	6 days	~50%	[6]
NCI-H1435 Xenograft	MRTX0902 50 mg/kg BID	6 days	~73%	[6]
MIA PaCa-2 Xenograft	MRTX0902 25 mg/kg BID + Adagrasib 10 mg/kg QD	6 days	66%	[6][8]
MIA PaCa-2 Xenograft	MRTX0902 50 mg/kg BID + Adagrasib 10 mg/kg QD	6 days	81%	[6][8]
MIA PaCa-2 Xenograft	Adagrasib 10 mg/kg QD (single agent)	6 days	21%	[6][8]
MIA PaCa-2 Xenograft	MRTX0902 in combination with MRTX849	21 days	69%	[3][4]

Note: The level of pERK inhibition can vary depending on the specific experimental conditions, including the cell line, drug concentration, and treatment duration.

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